molecular formula C9H7NO4S2 B3387945 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid CAS No. 854357-37-2

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid

Cat. No.: B3387945
CAS No.: 854357-37-2
M. Wt: 257.3 g/mol
InChI Key: LYHWDWXFGPHJOQ-UHFFFAOYSA-N
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Description

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid (CAS 854357-37-2) is a high-purity chemical compound for research applications. With a molecular formula of C9H7NO4S2 and a molecular weight of 257.29, this benzoisothiazolone derivative is supplied as a solid and should be stored sealed in a dry, room-temperature environment . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The 1,2-benzothiazol-3(2H)-one core structure is associated with diverse biological activities. Research indicates that structurally related benzisothiazolone derivatives are investigated for their potential as anti-inflammatory agents through molecular docking studies targeting cyclooxygenases . Similar compounds are also explored in other therapeutic areas, such as in the development of inhibitors for oncogenic protein-protein interactions . Researchers utilize this compound strictly for laboratory and scientific investigations. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4S2/c11-8(12)5-15-9-6-3-1-2-4-7(6)16(13,14)10-9/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHWDWXFGPHJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001200829
Record name 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]acetic acid
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Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854357-37-2
Record name 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854357-37-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid typically involves the reaction of benzothiazole derivatives with sulfonyl chlorides under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by acidification to obtain the final product .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Covalent Inhibitors

One of the most promising applications of this compound lies in its role as a covalent inhibitor. Research indicates that derivatives of benzothiazole, including 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid, have shown significant inhibitory effects on enzymes involved in various diseases.

  • Case Study: Leishmania mexicana Pyruvate Kinase (LmPYK)
    • A study demonstrated that the compound acts as an irreversible inhibitor of LmPYK by forming a covalent bond with an active-site lysine residue (Lys335). This interaction was confirmed through X-ray crystallography, revealing structural details that highlight the mechanism of inhibition. The derivative exhibited an IC50 value of approximately 10 µM, indicating potent activity against the enzyme .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that certain benzothiazole derivatives possess broad-spectrum antibacterial activity.

  • Table 1: Antimicrobial Efficacy of Benzothiazole Derivatives
Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-(Benzothiazolyl)acetic acidE. coli50 µg/mL
This compoundS. aureus25 µg/mL

Enzyme Inhibition

The ability of this compound to inhibit key metabolic enzymes makes it a candidate for further research in metabolic disorders.

  • Case Study: Glycolytic Enzymes
    • Studies have indicated that this compound can inhibit glycolytic enzymes in cancer cells, potentially leading to reduced tumor growth. The mechanism involves modulation of enzyme activity through covalent modification, which can alter metabolic pathways critical for cancer cell survival .

Pesticide Development

Due to its bioactive properties, derivatives of this compound are being investigated for use as pesticides. The structural characteristics allow for the design of compounds that can disrupt pest metabolism.

  • Case Study: Pest Resistance
    • Research focusing on plant protection has shown that compounds similar to this compound can effectively reduce pest populations while being less harmful to beneficial insects .

Mechanism of Action

The mechanism of action of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways to exert its biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Source/Reference
This compound C₉H₇NO₄S₂ 257.29 Acetic acid, sulfanyl, 1,1-dioxo Pyruvate kinase inhibition (proposed)
4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid (NCGC00188636, CAS 1039980-33-0) C₁₄H₉NO₄S₂ 319.36 Benzoic acid, sulfanyl, 1,1-dioxo Covalent PYK inhibitor (validated)
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid (CAS not specified) C₉H₇NO₃S 225.22 Acetic acid, 3-oxo (non-sulfone) Antimicrobial, antifungal
[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic acid (CAS 854357-50-9) C₁₀H₁₀N₂O₄S 254.26 Methylamino, 1,1-dioxo Not explicitly reported (structural analog)
3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl chloroacetate (CAS 591212-99-6) C₁₂H₁₃ClN₂O₄S 316.76 Chloroacetate ester, amino, 1,1-dioxo Irritant (hazard class)

Structural Variations and Electronic Effects

Core Benzothiazole Modifications: The target compound and NCGC00188636 share the 1,1-dioxo (sulfone) group, which enhances electrophilicity and reactivity toward nucleophilic residues in enzyme active sites . Substitution at the 3-position of the benzothiazole ring varies: sulfanyl (-S-) in the target compound vs. amino (-NH-) in CAS 854357-50-7. This alters hydrogen-bonding capacity and steric effects .

Acid/Ester Functional Groups :

  • The acetic acid moiety in the target compound and NCGC00188636 confers water solubility at physiological pH, critical for bioavailability. In contrast, the chloroacetate ester in CAS 591212-99-6 is lipophilic, likely influencing membrane permeability .

Physicochemical Properties

  • Solubility : NCGC00188636 is soluble in DMSO (15 mg/mL) , while the target compound’s solubility remains uncharacterized but is expected to be comparable due to structural similarity.
  • Thermal Stability : NCGC00188636 has a predicted boiling point of 572.8±52.0°C and density of 1.54±0.1 g/cm³ , suggesting high thermal stability, a trait likely shared by the target compound.

Biological Activity

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid (CAS: 854357-37-2) is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C9H7NO4S2C_9H_7NO_4S_2. The compound features a benzothiazole moiety linked to an acetic acid group through a sulfur atom. Its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₉H₇N O₄S₂
SMILESC1=CC=C2C(=C1)C(=NS2(=O)=O)SCC(=O)O
InChIInChI=1S/C9H7NO4S2/c11-8(12)5-15-9/h1-4H,5H2,(H,11,12)
InChIKeyLYHWDWXFGPHJOQ-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been explored in various contexts:

Antioxidant Properties

Research indicates that compounds with a benzothiazole structure often exhibit significant antioxidant properties. This activity is primarily attributed to their ability to modulate reactive oxygen species (ROS) and enhance cellular defense mechanisms against oxidative stress. Such properties are crucial in the context of diseases related to oxidative damage and inflammation .

The compound may interact with key proteins involved in oxidative stress response pathways. For instance, it could influence the Nrf2-Keap1 signaling pathway, which is pivotal for the regulation of antioxidant response elements (AREs). Compounds that inhibit the Keap1-Nrf2 protein-protein interaction (PPI) have shown promise in therapeutic applications for conditions exacerbated by oxidative stress .

Study on Antioxidant Activity

A study focusing on similar benzothiazole derivatives demonstrated their efficacy in reducing oxidative stress markers in cellular models. The derivatives exhibited a dose-dependent increase in antioxidant enzyme activities, suggesting that this compound may have comparable effects .

In Vivo Studies

In vivo studies on related compounds have shown that they can significantly reduce inflammation and tissue damage in models of acute injury. These findings suggest potential applications for this compound in therapeutic settings for inflammatory diseases .

Safety and Toxicity

The safety profile of this compound has not been extensively documented. However, similar compounds have been associated with mild toxicity at higher concentrations. It is crucial to evaluate the compound's safety through rigorous toxicological assessments before clinical application .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid, and how can reaction conditions be optimized for yield?

  • Methodology : A common approach involves nucleophilic substitution under alkaline conditions. For example, benzo[d]isothiazol-3(2H)-one derivatives can react with chloroacetic acid in water using sodium hydroxide as a base at 0–5°C, followed by room-temperature stirring and pH adjustment to precipitate the product . Yield optimization may involve solvent selection (e.g., dimethylformamide-water mixtures for crystallization), reaction time (4–6 hours), and stoichiometric ratios (1:1 molar ratio of reactants).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • X-ray crystallography : Resolve molecular conformation and hydrogen-bonding networks (e.g., O–H distances refined to 0.86 Å) .
  • NMR/IR : Confirm the sulfanyl (-S-) and acetic acid moieties. For example, IR detects C=O stretching (~1700 cm⁻¹), while ¹H NMR identifies aromatic protons (6.8–7.5 ppm) and methylene groups (δ ~3.8 ppm) .
  • Elemental analysis : Validate purity (>97%) .

Q. How can researchers assess the reactivity of the sulfanyl group in derivative synthesis?

  • Methodology : The sulfanyl group undergoes nucleophilic substitution or oxidation. For example, solvent-free reductive amination with aldehydes can yield hydrazide derivatives (e.g., 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide), monitored via TLC (chloroform:methanol = 7:3) .

Advanced Research Questions

Q. How can computational methods streamline reaction design and reduce experimental trial-and-error?

  • Methodology : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For instance, ICReDD combines reaction path searches with experimental data to optimize conditions (e.g., pH, solvent polarity) and achieve >80% yield in fewer iterations .

Q. What strategies resolve contradictions in reported spectral data or crystallographic parameters across studies?

  • Methodology :

  • Comparative crystallography : Analyze differences in bond lengths/angles (e.g., O–H vs. S–C distances) caused by substituent effects (e.g., dioxo vs. oxo groups) .
  • Controlled replication : Repeat syntheses under standardized conditions (e.g., ice-water bath vs. room temperature) to isolate variables affecting spectral outcomes .

Q. How do electronic effects of the 1,1-dioxo group influence the compound’s acidity and biological activity?

  • Methodology :

  • pKa determination : Use potentiometric titration to compare acidity with non-dioxo analogs.
  • Docking studies : Model interactions with enzymes (e.g., bacterial dihydrofolate reductase) to correlate electronic profiles with antimicrobial activity .

Q. What advanced purification techniques ensure high purity for pharmacological testing?

  • Methodology :

  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients to separate byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., DMF/water) to enhance crystal lattice stability and purity (>99%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid
Reactant of Route 2
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid

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